molecular formula C14H10ClFO B6286848 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586125-98-4

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286848
CAS No.: 2586125-98-4
M. Wt: 248.68 g/mol
InChI Key: WPCADLJZOROKGQ-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The compound has a molecular formula of C13H10ClF . It is a complex organic molecule with chlorine, fluorine, and methyl groups attached to a biphenyl core .

Safety and Hazards

The specific safety and hazard information for “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is not available in the sources retrieved. It is generally recommended to handle chemical compounds with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals . These reactions can affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds can cause a variety of effects, ranging from enzyme inhibition to the modulation of receptor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, certain reactions may be favored in acidic or basic conditions, while others may occur more readily at higher temperatures .

Properties

IUPAC Name

5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCADLJZOROKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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